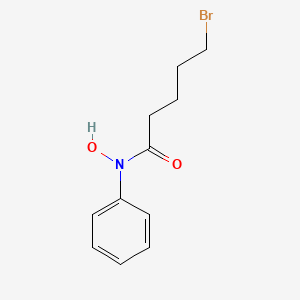
4-(phenoxymethyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenoxymethyl)-1H-quinolin-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a phenoxymethyl group attached to the fourth position, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves heating aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with phenoxymethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenoxymethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Phenoxymethyl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(phenoxymethyl)-1H-quinolin-2-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenoxymethyl)-1H-quinolin-2-one: Unique due to the presence of the phenoxymethyl group.
Quinoline: The parent compound without any substituents.
4-Hydroxyquinoline: A hydroxyl group at the fourth position instead of the phenoxymethyl group.
4-Methylquinoline: A methyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of the phenoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial chemicals.
Eigenschaften
CAS-Nummer |
183237-08-3 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-(phenoxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-10-12(11-19-13-6-2-1-3-7-13)14-8-4-5-9-15(14)17-16/h1-10H,11H2,(H,17,18) |
InChI-Schlüssel |
ZAVSZFJLOQQBEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)

![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
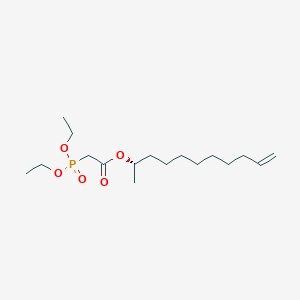
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
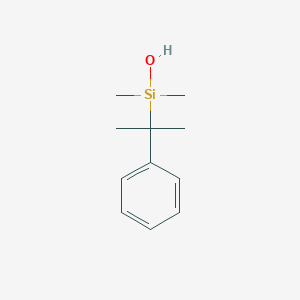
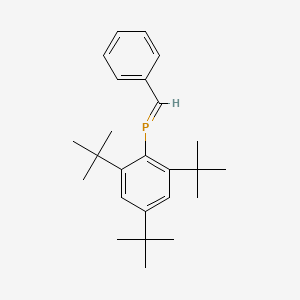
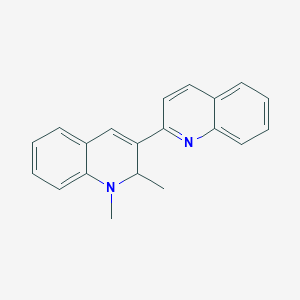
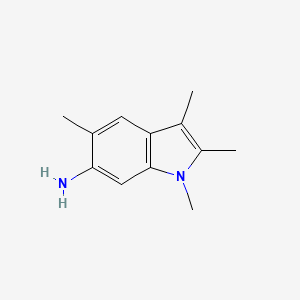

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

